1-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid
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Overview
Description
1-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is a synthetic organic compound that belongs to the class of triazole derivatives Triazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid typically involves the following steps:
Formation of the Triazole Ring: The triazole ring is formed through a cycloaddition reaction between an azide and an alkyne. This reaction is often catalyzed by copper(I) salts under mild conditions.
Introduction of Substituents: The 3,4-dimethoxyphenyl and 4-methoxyphenyl groups are introduced through nucleophilic substitution reactions. These reactions require specific reagents and conditions to ensure the correct positioning of the substituents.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction, which can be achieved using carbon dioxide under high pressure and temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenated solvents and nucleophiles such as sodium methoxide.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
1-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound can modulate the activity of these targets through binding interactions, leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-(3,4-dimethoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(4-methoxyphenyl)-5-phenyl-1H-1,2,3-triazole-4-carboxylic acid
- 1-(3,4-dimethoxyphenyl)-5-(4-chlorophenyl)-1H-1,2,3-triazole-4-carboxylic acid
Uniqueness
1-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxylic acid is unique due to the presence of both 3,4-dimethoxyphenyl and 4-methoxyphenyl groups. These substituents can influence the compound’s chemical reactivity, biological activity, and overall properties, making it distinct from other similar compounds.
Properties
Molecular Formula |
C18H17N3O5 |
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Molecular Weight |
355.3 g/mol |
IUPAC Name |
1-(3,4-dimethoxyphenyl)-5-(4-methoxyphenyl)triazole-4-carboxylic acid |
InChI |
InChI=1S/C18H17N3O5/c1-24-13-7-4-11(5-8-13)17-16(18(22)23)19-20-21(17)12-6-9-14(25-2)15(10-12)26-3/h4-10H,1-3H3,(H,22,23) |
InChI Key |
AKTODWOTQIQSRB-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(N=NN2C3=CC(=C(C=C3)OC)OC)C(=O)O |
Origin of Product |
United States |
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